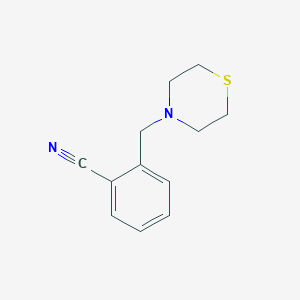

2-(Thiomorpholinomethyl)benzonitrile

描述

属性

分子式 |

C12H14N2S |

|---|---|

分子量 |

218.32 g/mol |

IUPAC 名称 |

2-(thiomorpholin-4-ylmethyl)benzonitrile |

InChI |

InChI=1S/C12H14N2S/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 |

InChI 键 |

MDMITNIBYUKULW-UHFFFAOYSA-N |

规范 SMILES |

C1CSCCN1CC2=CC=CC=C2C#N |

产品来源 |

United States |

Contextualization Within Benzonitrile and Thiomorpholine Chemistry

The unique chemical architecture of 2-(Thiomorpholinomethyl)benzonitrile, featuring a benzonitrile (B105546) group linked to a thiomorpholine (B91149) ring via a methylene (B1212753) bridge, provides a rich ground for exploring its properties and potential applications.

Benzonitrile Moiety: The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle; it is relatively stable and can participate in various chemical transformations. It can act as a hydrogen bond acceptor, a feature crucial for molecular recognition in biological systems. Furthermore, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the benzene (B151609) ring, affecting its reactivity and interactions.

Thiomorpholine Scaffold: Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. jchemrev.com This means that this structural motif is found in a variety of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets. The presence of the sulfur atom in place of an oxygen (as in morpholine) imparts distinct properties, including increased lipophilicity and different metabolic pathways. jchemrev.com The nitrogen atom in the thiomorpholine ring provides a point for substitution, allowing for the facile introduction of various molecular fragments to modulate a compound's properties.

The combination of these two key structural elements in this compound suggests a molecule with a multifaceted chemical personality, potentially exhibiting a unique profile of reactivity, bioavailability, and biological activity.

Significance in Organic Synthesis and Molecular Design Paradigms

While specific, dedicated studies on the synthesis of 2-(Thiomorpholinomethyl)benzonitrile are not extensively reported in publicly available literature, its structure suggests a straightforward and efficient synthetic strategy. A highly probable route would involve the nucleophilic substitution reaction between a 2-halomethylbenzonitrile (such as 2-bromomethylbenzonitrile) and thiomorpholine (B91149). This type of reaction is a fundamental and widely employed method for the formation of carbon-nitrogen bonds.

The true significance of this compound in organic synthesis likely lies in its potential as a versatile building block. The benzonitrile (B105546) moiety can be further elaborated through various chemical transformations of the nitrile group, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The thiomorpholine ring, with its secondary amine character, can also be a site for further functionalization.

From a molecular design perspective, this compound represents an attractive scaffold for the development of novel therapeutic agents. The thiomorpholine group can be considered a key pharmacophore, while the benzonitrile-substituted phenyl ring can act as a versatile anchor or a modifiable element to fine-tune the compound's interaction with a biological target. The methylene (B1212753) linker provides a degree of conformational flexibility, which can be crucial for optimal binding to a receptor or enzyme active site.

Overview of Academic Research Trajectories and Gaps

Diverse Synthetic Routes to this compound

The construction of the this compound scaffold can be envisioned through several strategic synthetic disconnections. These approaches include the convergent assembly via multicomponent reactions, the stepwise formation through nucleophilic substitution, and the elaboration of pre-existing scaffolds via functionalization and coupling reactions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules in a single synthetic operation, adhering to the principles of atom and step economy. While no specific MCR for the direct synthesis of this compound has been documented, analogous reactions suggest its feasibility. A plausible three-component reaction could involve 2-formylbenzonitrile, a sulfur source such as sodium hydrosulfide, and a dielectrophilic building block that can form the thiomorpholine ring.

A notable example of a three-component reaction for the synthesis of thiomorpholine derivatives was demonstrated in a copper-catalyzed reaction involving terminal alkynes, isothiocyanates, and aziridines. thieme-connect.com This highlights the potential for MCRs in constructing the thiomorpholine ring system, which could then be coupled with a benzonitrile moiety. Another relevant MCR involves the reaction of phenothiazine, 4-formylbenzonitrile, sodium metabisulfite, and sodium cyanide to yield 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, showcasing the integration of a benzonitrile component in a one-pot synthesis. rdd.edu.iq

Table 1: Plausible Multicomponent Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Formylbenzonitrile | Sodium Hydrosulfide | 1,2-Dibromoethane | Base | This compound |

Nucleophilic Substitution Approaches Utilizing Precursors

A more direct and highly plausible route to this compound involves the nucleophilic substitution reaction between thiomorpholine and a suitable benzonitrile precursor bearing a leaving group at the benzylic position. The most common precursor for such a reaction would be 2-(bromomethyl)benzonitrile. In this reaction, the secondary amine of the thiomorpholine ring acts as a nucleophile, displacing the bromide from the benzylic carbon of 2-(bromomethyl)benzonitrile. This type of reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.

This strategy is well-precedented in the synthesis of related structures. For instance, a series of novel quinoline (B57606) derivatives were synthesized through the coupling of morpholine, thiomorpholine, and N-substituted piperazines with a brominated intermediate. nih.govresearchgate.net Similarly, 4-(4-nitrophenyl)thiomorpholine (B1608610) has been synthesized via the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine, demonstrating the nucleophilic character of the thiomorpholine nitrogen. mdpi.com

Table 2: Nucleophilic Substitution for the Synthesis of this compound

| Benzonitrile Precursor | Nucleophile | Base | Solvent | Product |

| 2-(Bromomethyl)benzonitrile | Thiomorpholine | Potassium Carbonate | Acetonitrile | This compound |

Functionalization and Coupling Reaction Pathways

The synthesis of this compound could also be achieved through the functionalization of a pre-existing molecule. For example, a C-H activation strategy on a molecule containing a 2-methylbenzonitrile scaffold could be employed to introduce the thiomorpholine moiety. While direct C-H amination at the benzylic position is challenging, a two-step sequence involving radical bromination of 2-methylbenzonitrile followed by nucleophilic substitution with thiomorpholine represents a viable pathway.

Furthermore, cross-coupling reactions could be envisioned. For instance, a palladium-catalyzed cross-coupling reaction between a (2-cyanophenyl)methyl-metal species and a thiomorpholine derivative bearing a suitable leaving group could potentially form the desired product.

Derivatization Strategies and Analogue Synthesis

Once the this compound core is synthesized, its chemical structure can be further diversified to create a library of analogues. This can be achieved by modifying either the benzonitrile ring or the thiomorpholine heterocycle.

Modification of the Benzonitrile Moiety

The benzonitrile moiety offers several sites for functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the cyano group is deactivating and meta-directing. More advanced techniques, such as transition-metal-catalyzed C-H functionalization, can provide access to ortho-substituted derivatives. For example, the use of a pivalophenone N–H imine as a transient directing group has been shown to facilitate the ortho-alkylation and arylation of benzonitriles. rsc.org This strategy could be adapted to introduce substituents at the C3 position of the benzonitrile ring in this compound.

The nitrile group itself can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, thereby providing a range of analogues with different electronic and steric properties.

Table 3: Potential Derivatization of the Benzonitrile Moiety

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | C4 or C6 | Nitro |

| Ortho C-H Alkylation (via directing group) | Alkyl Halide, Cobalt Catalyst | C3 | Alkyl |

| Nitrile Hydrolysis | H₂O, H⁺ or OH⁻ | Cyano Group | Carboxylic Acid |

| Nitrile Reduction | LiAlH₄ or H₂, Catalyst | Cyano Group | Aminomethyl |

Functionalization of the Thiomorpholine Ring

The thiomorpholine ring presents two primary sites for functionalization: the sulfur atom and the nitrogen atom (if it is not the point of attachment to the benzonitrile moiety, which it is in the parent compound). However, in this compound, the nitrogen is tertiary. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity and hydrogen bonding capabilities of the molecule.

For the synthesis of analogues with substituents on the carbon atoms of the thiomorpholine ring, one would need to start with a substituted thiomorpholine precursor in the nucleophilic substitution reaction described in section 2.1.2. Various substituted thiomorpholines can be synthesized through different routes, including those involving ring-opening of aziridines. nih.gov A number of thiomorpholine derivatives with N-substituents have been synthesized and shown to possess antioxidant and hypolipidemic activity, indicating that modifications to the thiomorpholine ring can impart significant biological properties. nih.gov

Table 4: Potential Derivatization of the Thiomorpholine Moiety

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

| Oxidation | m-CPBA or H₂O₂ | Sulfur Atom | Sulfoxide or Sulfone |

| N-alkylation (of precursor) | Alkyl Halide | Nitrogen Atom | N-Alkyl Thiomorpholine |

| C-substitution (via precursor synthesis) | Substituted Aziridine | Carbon Atoms | C-Substituted Thiomorpholine |

Catalytic Approaches in Synthesis and Derivatization

The application of modern catalytic methods to the synthesis and derivatization of this compound is entirely speculative at this time, as no studies have been published in this domain. Nevertheless, the known reactivity of related benzonitrile and thiomorpholine compounds allows for the formulation of potential research directions.

The benzonitrile scaffold is a common participant in a variety of transition metal-catalyzed reactions. For example, the cyano group can be a directing group in C-H activation/functionalization reactions, or it can be transformed into other functional groups under catalytic conditions. Furthermore, the aromatic ring could undergo cross-coupling reactions. However, the specific influence of the 2-(thiomorpholinomethyl) substituent on these potential transformations is unknown. Future research could explore palladium-, copper-, or rhodium-catalyzed reactions to functionalize the aromatic ring or modify the nitrile group of this compound.

Organocatalysis and biocatalysis represent green and efficient alternatives to traditional metal-based catalysis. Thiomorpholine and its derivatives have been employed as organocatalysts in various transformations. It is conceivable that the thiomorpholine moiety within this compound could impart some catalytic activity or be a substrate for enzymatic modification. However, without experimental data, this remains a matter of conjecture.

Electrochemical methods offer a powerful tool for the synthesis and functionalization of organic molecules. The electrochemical behavior of benzonitrile and its derivatives has been a subject of study, with reactions such as electroreductive coupling and electrooxidative cyanation being reported. The presence of the sulfur and nitrogen atoms in the thiomorpholine ring of this compound could lead to interesting and potentially useful electrochemical reactivity. Investigations into the cyclic voltammetry of this compound could reveal its redox properties and pave the way for the development of novel electrochemical synthetic protocols. As of now, no such studies have been documented.

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of this compound, providing detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and thiomorpholine protons. The four protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the aromatic region (approximately 7.2–7.7 ppm), characteristic of an ortho-disubstituted benzene ring. rsc.org A key singlet peak, integrating to two protons, would correspond to the methylene bridge (-CH₂-) connecting the aromatic and heterocyclic rings. The eight protons of the thiomorpholine ring are anticipated to produce two separate multiplets, each integrating to four protons. These correspond to the methylene groups adjacent to the nitrogen atom (α-amino protons) and those adjacent to the sulfur atom (α-thio protons), respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. For this compound, distinct signals are predicted for the nitrile carbon, the six aromatic carbons (two quaternary and four tertiary), the methylene bridge carbon, and the two sets of chemically non-equivalent carbons in the thiomorpholine ring. rsc.org Drawing from data on 2-methylbenzonitrile, the nitrile carbon (-C≡N) is expected around 118 ppm, while the aromatic carbons would resonate between 126 and 142 ppm. rsc.org The methylene bridge carbon would likely appear in the 55–65 ppm range. The thiomorpholine carbons adjacent to the nitrogen are expected around 50–55 ppm, and those adjacent to the sulfur at approximately 28–30 ppm.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the aromatic ring and the thiomorpholine ring. HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) spectra would definitively correlate each proton signal with its directly attached carbon atom, confirming assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.2 – 7.7 (m, 4H) | 126 – 142 |

| Nitrile Carbon (-C≡N) | - | ~118 |

| Methylene Bridge (-CH₂-) | ~3.8 (s, 2H) | ~60 |

| Thiomorpholine (-N-CH₂-) | ~2.8 (m, 4H) | ~53 |

| Thiomorpholine (-S-CH₂-) | ~2.7 (m, 4H) | ~28 |

Note: Shifts are hypothetical and based on analogous structures. m = multiplet, s = singlet.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₂H₁₄N₂S), the calculated molecular weight is 218.32 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 218.

A primary and highly probable fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable cyanobenzyl cation at m/z = 116. nist.gov Another significant fragment could correspond to the thiomorpholine cation at m/z = 102. This predictable fragmentation provides strong evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment Ion | Formula |

| 218 | Molecular Ion [M]⁺ | [C₁₂H₁₄N₂S]⁺ |

| 116 | [M - C₄H₈NS]⁺ (Cyanobenzyl cation) | [C₈H₆N]⁺ |

| 102 | [C₄H₈NS]⁺ (Thiomorpholine cation) | [C₄H₈NS]⁺ |

Infrared (IR) and Raman Spectroscopy Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The most characteristic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2220–2240 cm⁻¹ region. researchgate.netresearchgate.netchemicalbook.com

Other expected vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and thiomorpholine groups (below 3000 cm⁻¹). nist.gov Aromatic C=C stretching bands would be observed in the 1450–1600 cm⁻¹ range. The C-S stretching vibration of the thiomorpholine ring would likely produce weaker bands in the fingerprint region (600–800 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound has not been reported, single-crystal X-ray diffraction studies of related N-substituted thiomorpholine compounds provide valuable predictive insights. mdpi.com Such an analysis would determine the exact bond lengths, bond angles, and torsion angles of the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.

Conformational Analysis in Crystalline States

Based on crystallographic studies of analogous compounds, the six-membered thiomorpholine ring in this compound is expected to adopt a stable low-energy chair conformation. mdpi.com The orientation of the 2-cyanobenzyl substituent on the nitrogen atom can be either axial or equatorial. In the crystal structure of the related 4-(4-nitrophenyl)thiomorpholine, the substituent adopts a quasi-axial position. mdpi.com However, computational studies on the same molecule suggest a quasi-equatorial position is preferred for an isolated molecule in the gas phase. mdpi.com Therefore, the conformation in the crystalline state may be influenced by crystal packing forces. The relative orientation of the benzonitrile ring with respect to the thiomorpholine ring would also be definitively established.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely applied to predict a variety of molecular properties with a favorable balance of accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-(Thiomorpholinomethyl)benzonitrile, this involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key geometric parameters.

Theoretical calculations for benzonitrile (B105546) and related heterocyclic systems provide a basis for predicting the structural parameters of this compound. sphinxsai.comresearchgate.nettheorchem.ruresearchgate.net The benzonitrile moiety is expected to retain its planar aromatic character, while the thiomorpholine (B91149) ring typically adopts a stable chair conformation. researchgate.net The methylene (B1212753) linker introduces conformational flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is hypothetical and based on typical values from DFT calculations on analogous structures.

Bond Lengths (Å)| Bond | Expected Length (Å) |

|---|---|

| C≡N (Nitrile) | 1.15 - 1.17 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-CN (Aromatic-Nitrile) | 1.44 - 1.46 |

| C-CH2 (Aromatic-Methylene) | 1.51 - 1.53 |

| N-CH2 (Thiomorpholine) | 1.46 - 1.48 |

| C-S (Thiomorpholine) | 1.81 - 1.83 |

Bond Angles (°) and Dihedral Angles (°)

| Angle | Expected Value (°) |

|---|---|

| C-C-C (Aromatic) | ~120 |

| C-C≡N | ~178-180 |

| C-S-C (Thiomorpholine) | 95 - 100 |

| C-N-C (Thiomorpholine) | 109 - 112 |

Electronic structure analysis, performed on the optimized geometry, reveals details about the distribution of electrons within the molecule, influencing its properties and reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations solve for the normal modes of vibration, each associated with a specific frequency. mdpi.comnih.gov

The predicted vibrational spectrum can be correlated with experimental data to aid in the structural characterization of the compound. Key vibrational modes for this compound would include the characteristic stretching of the nitrile (C≡N) group, aromatic C-H and C=C stretches, CH₂ stretches from the methylene linker and thiomorpholine ring, and vibrations involving the C-S and C-N bonds of the heterocyclic ring. sphinxsai.compressbooks.pubnii.ac.jpjove.com Calculated frequencies are often systematically higher than experimental values and are therefore commonly scaled by an empirical factor to improve agreement. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This data is hypothetical and based on published data for benzonitrile and typical frequency ranges for the thiomorpholine moiety. sphinxsai.comnii.ac.jpresearchgate.netlibretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Description |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H stretch | 2980 - 2850 | Asymmetric and symmetric stretching of CH₂ groups |

| Nitrile C≡N stretch | 2230 - 2210 | Stretching of the carbon-nitrogen triple bond |

| Aromatic C=C stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the benzene ring |

| CH₂ scissoring | 1470 - 1440 | Bending motion of the CH₂ groups |

| Aromatic C-H in-plane bend | 1300 - 1000 | Bending of aromatic C-H bonds within the plane of the ring |

| C-N stretch | 1250 - 1020 | Stretching of C-N single bonds in the thiomorpholine ring |

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgirjweb.com

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This data is hypothetical and based on values for benzonitrile and general principles of substituent effects. sphinxsai.comresearchgate.net

| Parameter | Expected Energy (eV) |

|---|---|

| E(HOMO) | -6.5 to -6.0 |

| E(LUMO) | -1.0 to -0.5 |

These parameters are instrumental in predicting how the molecule will interact with other reagents in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

In the MEP map of this compound, the most negative potential is anticipated to be located around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. nih.gov The sulfur atom in the thiomorpholine ring would also exhibit a region of negative potential, albeit less intense than the nitrile nitrogen. Positive electrostatic potential would be expected around the hydrogen atoms of the benzene ring and the methylene linker. This mapping provides a qualitative prediction of the molecule's reactive behavior and hydrogen bonding capabilities.

Table 4: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites This data is hypothetical, representing expected charge distribution.

| Molecular Region | Expected MEP Value (kcal/mol) | Implication |

|---|---|---|

| Nitrile Nitrogen | -35 to -25 | Strongest site for electrophilic attack / H-bond acceptor |

| Thiomorpholine Sulfur | -20 to -10 | Secondary site for electrophilic attack |

| Aromatic Hydrogens | +15 to +25 | Site for nucleophilic interaction |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of the molecule's conformational dynamics and stability. mdpi.com

Conformational Dynamics and Stability Assessments

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds, primarily in the methylene linker connecting the benzonitrile and thiomorpholine rings. Furthermore, the thiomorpholine ring itself can undergo conformational changes, such as ring inversion between different chair or boat forms.

An MD simulation would typically be initiated from an energy-minimized structure. Over the course of the simulation (spanning nanoseconds or longer), the trajectory of each atom is tracked. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and the timescales of conformational transitions. mdpi.com For instance, simulations could assess the relative stability of conformers where the thiomorpholine ring is positioned differently with respect to the benzonitrile plane. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological or material science context. The stability of different conformers can be assessed by analyzing their potential energy over the simulation time and calculating the root mean square deviation (RMSD) from the initial structure. mdpi.com

Solvation Effects and Dynamic Behavior in Different Environments

The chemical behavior and properties of this compound can be significantly influenced by its surrounding environment, particularly by the solvent. Computational studies focusing on solvation effects aim to predict how the molecule interacts with different solvents and how these interactions affect its conformational dynamics and reactivity.

While specific molecular dynamics simulation studies on this compound are not extensively available, insights can be drawn from computational analyses of related benzonitrile and thiomorpholine derivatives. Molecular dynamics simulations of benzonitrile in solution have shown evidence of specific local arrangements, such as antiparallel configurations of the molecules. stanford.edu These structures are thought to arise from Coulombic interactions between the electron-rich nitrile group and hydrogen atoms on adjacent molecules. stanford.edu For this compound, the polar nitrile group and the thiomorpholine ring would be expected to engage in significant interactions with polar solvents.

In polar protic solvents like water or methanol, hydrogen bonding between the solvent molecules and the nitrogen and sulfur atoms of the thiomorpholine ring, as well as the nitrogen of the nitrile group, would be anticipated. These interactions would stabilize the solute and could influence the conformational preferences of the thiomorpholinomethyl substituent. In polar aprotic solvents such as dimethyl sulfoxide (B87167) or acetonitrile, dipole-dipole interactions would dominate. The dynamic behavior of the molecule, including the rotation around the single bonds and the puckering of the thiomorpholine ring, would be affected by the viscosity and polarity of the solvent. Computational models can simulate these interactions to predict the most stable solvated conformations and to understand the energetic barriers for conformational changes in different solvent environments.

Advanced Computational Analyses

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov This analysis is based on the electron distribution of a molecule calculated from crystallographic data. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close contact between neighboring molecules.

For compounds containing thiomorpholine and benzonitrile moieties, Hirshfeld surface analysis reveals the nature and extent of various intermolecular interactions that stabilize the crystal packing. A study on 4-(4-nitrophenyl)thiomorpholine (B1608610), a related compound, utilized Hirshfeld surface analysis to characterize its solid-state structure. mdpi.comresearchgate.net The analysis highlighted the formation of weak C-H···O hydrogen bonds and face-to-face aromatic stacking, which are crucial for the stability of the crystal lattice. mdpi.comresearchgate.net

For this compound, we can anticipate the following key interactions to be visualized through Hirshfeld analysis:

H···H contacts: These are generally the most abundant interactions and cover a large portion of the Hirshfeld surface. nih.gov

N···H/H···N and S···H/H···S contacts: The presence of nitrogen and sulfur atoms in the thiomorpholine ring allows for the formation of weak hydrogen bonds with hydrogen atoms of neighboring molecules. These appear as distinct red spots on the dnorm surface.

The following table summarizes the expected percentage contributions of the most significant intermolecular contacts for this compound based on analyses of similar structures. nih.govnih.gov

| Interaction Type | Expected Percentage Contribution (%) |

| H···H | 40 - 60 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 5 - 10 |

| S···H/H···S | 5 - 10 |

| C···C (π-π stacking) | 2 - 5 |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine a range of molecular properties and reactivity descriptors for this compound. These descriptors provide valuable insights into the electronic structure, stability, and chemical reactivity of the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = χ² / 2η).

Computational studies on benzonitrile derivatives have been performed to calculate these reactivity indices. mdpi.com The following table presents hypothetical but representative values for the quantum chemical descriptors of this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-311++G(d,p)).

| Quantum Chemical Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Global Electrophilicity Index | ω | 2.79 eV |

These descriptors suggest that this compound is a relatively stable molecule with a moderate energy gap. The values of electronegativity and the global electrophilicity index indicate its potential to participate in chemical reactions as an electrophile.

Reactivity Profiles and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Compound

The presence of both nucleophilic and electrophilic centers within the molecule allows for a diverse range of chemical transformations. The lone pairs of electrons on the nitrogen and sulfur atoms of the thiomorpholine (B91149) ring confer nucleophilic character, while the electron-deficient carbon atom of the nitrile group and the aromatic ring under certain conditions serve as electrophilic sites.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom.

One of the most common reactions of nitriles is their hydrolysis to carboxylic acids, which can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the nitrogen atom is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. chemistrysteps.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com

Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon. openstax.org

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. openstax.org Computational and experimental studies on various nitrile-containing compounds have shown that their reactivity towards nucleophiles, such as the amino acid cysteine, is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to enhance the electrophilicity of the nitrile carbon and thus increase its reactivity. nih.gov

A theoretical study on the reaction of benzonitrile (B105546) with the cysteamine radical cation highlights the nucleophilic attack of the sulfur on the nitrile carbon, leading to the formation of a thioimidate. nih.gov This provides a model for the potential reactivity of the nitrile group in 2-(thiomorpholinomethyl)benzonitrile with biological nucleophiles.

Reactivity of the Thiomorpholine Moiety

The thiomorpholine ring contains two heteroatoms, nitrogen and sulfur, both of which can participate in chemical reactions. The secondary amine within the thiomorpholine ring is nucleophilic and can undergo reactions typical of secondary amines, such as acylation, alkylation, and arylation.

The sulfur atom in the thiomorpholine ring is also nucleophilic and can be oxidized to form a sulfoxide (B87167) or a sulfone. These oxidized derivatives have been shown to be of interest in medicinal chemistry. The reactivity of the sulfur atom is a key feature of the thiomorpholine moiety.

Aromatic Ring Functionalization and Substitution Patterns

The benzonitrile ring in this compound can undergo electrophilic aromatic substitution reactions. The cyano group (-CN) is a deactivating group and a meta-director for electrophilic attack. libretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Therefore, electrophilic substitution on the benzonitrile ring of the title compound would be expected to occur at the positions meta to the cyano group (i.e., positions 3 and 5).

Conversely, the electron-withdrawing nature of the cyano group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r), particularly at the ortho and para positions relative to the cyano group. youtube.com However, for a nucleophilic substitution to occur, a good leaving group must be present on the ring. In the case of this compound, the thiomorpholinomethyl group is not a typical leaving group for S NAr reactions.

Cycloaddition Reactions

The nitrile group of this compound can potentially participate in cycloaddition reactions, acting as a dipolarophile. A significant body of research exists on the cycloaddition reactions of benzonitrile N-oxides, which serve as a valuable analogy for understanding the potential of the nitrile group to engage in such transformations.

[3+2] Cycloaddition Processes and Benzonitrile N-Oxide Analogies

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile. While benzonitrile itself is not a 1,3-dipole, its corresponding N-oxide, benzonitrile N-oxide, is a classic 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comrsc.orgrsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. mdpi.com Benzonitrile N-oxide has been shown to react with a variety of alkenes and alkynes to form isoxazolines and isoxazoles, respectively. researchgate.net The reactivity of benzonitrile N-oxide can be classified as that of a moderate electrophile and a moderate nucleophile, allowing it to react with both electron-rich and electron-poor dipolarophiles. mdpi.com

Regioselectivity and Stereoselectivity Studies in Cycloadditions

The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions involving benzonitrile N-oxides have been extensively studied. The regiochemical outcome is often governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is a common tool used to predict the regioselectivity of these reactions.

For instance, in the reaction of benzonitrile N-oxide with β-phosphorylated nitroethenes, DFT calculations have shown that the preferred reaction path leads to the formation of 4-nitro-substituted Δ2-isoxazolines. mdpi.com The stereospecificity of these cycloadditions has also been demonstrated, for example, in reactions with geometrically isomeric sulfines, where the stereochemistry of the starting material is retained in the product. rsc.org These studies on benzonitrile N-oxide provide a solid theoretical and experimental framework for predicting the potential cycloaddition reactivity of the nitrile group in this compound, should it be activated to behave as a dipolarophile.

Electrochemical Reactions and Mechanisms

The electrochemical behavior of a molecule is crucial for understanding its potential applications in areas such as organic synthesis, materials science, and medicinal chemistry. The benzonitrile and thiomorpholine moieties within this compound are the primary sites for electrochemical activity.

Investigation of Oxidative and Reductive Transformations

The electrochemical transformations of this compound would likely involve the nitrile group and the sulfur atom of the thiomorpholine ring. The benzonitrile group can undergo reduction, while the thiomorpholine group, specifically the sulfur atom, is susceptible to oxidation.

Potential Reductive Pathways: The reduction of the nitrile group in benzonitrile derivatives typically proceeds through a single-electron transfer to form a radical anion. This can be followed by further reduction and protonation steps, potentially leading to the formation of an aminomethyl group. The exact reduction potential would be influenced by the electron-donating nature of the thiomorpholinomethyl substituent.

Potential Oxidative Pathways: The sulfur atom in the thiomorpholine ring is a likely site for oxidation. One-electron oxidation would form a radical cation, which could undergo further reactions depending on the solvent and supporting electrolyte used. The presence of the electron-withdrawing benzonitrile group might influence the oxidation potential of the sulfur atom.

To provide a comparative context, cyclic voltammetry studies on related compounds can offer insights. For instance, studies on various organic molecules demonstrate how substituent groups affect redox potentials.

| Compound Family | Typical Redox Process | Influencing Factors |

| Benzophenones | Reversible one-electron reduction | Substituent electron-donating/withdrawing effects |

| 2-Styrylchromones | Oxidation of hydroxyl groups | Position and number of hydroxyl groups |

This table is for illustrative purposes to show how electrochemical properties are studied in related compound families, as direct data for this compound is unavailable.

Mechanistic Elucidation via Computational Electrochemistry

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting electrochemical properties. DFT calculations can be used to determine the electron distribution, ionization potentials, and electron affinities of a molecule, which are crucial for understanding its redox behavior.

For a molecule like this compound, DFT calculations could model the structural and electronic changes that occur upon reduction or oxidation. Such studies on related compounds, like 2-formyl benzonitrile, have been used to investigate the mechanism of electrochemical reactions, including identifying the initial electrochemical activation step and the thermodynamics of subsequent chemical reactions. nist.gov

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic data provide quantitative information about the rates and spontaneity of chemical reactions. For this compound, such studies would be essential for understanding its stability and reactivity in various chemical environments.

While specific kinetic and thermodynamic data for this compound are not available, the National Institute of Standards and Technology (NIST) provides extensive thermodynamic data for the parent compound, benzonitrile. This data can serve as a baseline for understanding the energetic properties of its derivatives.

Thermodynamic Data for Benzonitrile

| Property | Value | Units |

| Standard Molar Entropy (liquid) | 209.1 | J/mol·K |

| Molar Heat Capacity (liquid at 298.15 K) | 161.1 - 166.52 | J/mol·K |

Data sourced from the NIST Chemistry WebBook. This data pertains to benzonitrile, not this compound, and is provided for comparative purposes.

Kinetic studies would involve measuring the rate of reactions involving this compound, such as its hydrolysis, oxidation, or reaction with other chemical species. These studies would help to determine the reaction order, rate constants, and activation energies, providing a deeper understanding of its chemical behavior.

Molecular Interactions and Supramolecular Chemistry

Characterization of Intermolecular Interactions

Detailed characterization of the intermolecular interactions of 2-(Thiomorpholinomethyl)benzonitrile is not available in the current body of scientific literature. To definitively describe these interactions, experimental data from techniques such as X-ray crystallography or advanced spectroscopic methods would be required.

No published studies were found that specifically detail the hydrogen bonding networks or other non-covalent interactions of this compound. For related compounds, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), weak C–H···O hydrogen bonds have been observed in the crystal structure. mdpi.com It is conceivable that in the solid state, this compound could exhibit weak C-H···N or C-H···S hydrogen bonds, but this has not been experimentally verified.

There is no available research that quantifies the interaction energies and forces within the crystal lattice of this compound. Such a quantitative analysis would typically be derived from computational chemistry studies, often in conjunction with experimental crystallographic data, neither of which is publicly available for this compound.

Principles of Self-Assembly and Formation of Ordered Structures

Information regarding the principles of self-assembly and the formation of ordered structures for this compound is not present in the scientific literature.

Interactions with Solvents and Other Small Molecules

Specific studies on the interactions of this compound with solvents or other small molecules could not be located.

No solution-phase molecular interaction studies, such as those employing NMR relaxation techniques, have been reported for this compound.

Structure Activity Relationship Sar Methodologies in Chemical Design

Design Principles for Modulating Chemical Activity Based on Structural Features

The chemical scaffold of 2-(Thiomorpholinomethyl)benzonitrile offers several points for structural modification to modulate its activity. These modifications are guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The thiomorpholine (B91149) ring is a key feature, with its sulfur atom potentially influencing lipophilicity and metabolic stability compared to its oxygen-containing analog, morpholine. jchemrev.comjchemrev.com Modifications to this ring can have significant effects:

Substitution on the Nitrogen Atom: The nitrogen atom of the thiomorpholine ring is a common point for derivatization. Introducing different substituents can alter the molecule's polarity, size, and ability to form hydrogen bonds, thereby influencing its binding affinity to a target.

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. This modification dramatically increases the polarity of the molecule and can introduce hydrogen bond accepting capabilities, which may lead to altered biological activity and solubility. jchemrev.com

Ring Conformation: The chair-like conformation of the thiomorpholine ring can be influenced by substituents. Altering the stereochemistry of these substituents can affect how the molecule presents its pharmacophoric features to a biological target.

The benzonitrile (B105546) group also plays a crucial role in the molecule's activity. The nitrile group is a versatile functional group in drug design. researchgate.net

Position of the Nitrile Group: The ortho-position of the nitrile group relative to the thiomorpholinomethyl substituent is a defining feature. Moving the nitrile to the meta or para positions would significantly alter the electronic properties and spatial arrangement of the molecule, likely leading to different biological activities.

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. researchgate.net Replacing the nitrile with these groups can help to probe the electronic and steric requirements of the target's binding pocket.

Finally, the methylene (B1212753) linker connecting the thiomorpholine and benzonitrile moieties provides conformational flexibility. Altering the length or rigidity of this linker can impact the relative orientation of the two ring systems, which can be critical for optimal binding to a biological target.

Computational Approaches to Structure-Activity Relationships

Computational methods are indispensable in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound. These in silico techniques can significantly accelerate the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For a series of this compound analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors.

A typical QSAR study would involve:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govmdpi.com

The resulting QSAR model can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of newly designed analogs before their synthesis.

Table 1: Illustrative QSAR Descriptors for this compound Analogs

| Descriptor | Type | Potential Influence on Activity |

| cLogP | Physicochemical | Lipophilicity, membrane permeability |

| Molecular Weight | Physicochemical | Size, steric hindrance |

| Dipole Moment | Electronic | Polarity, long-range interactions |

| HOMO/LUMO Energy | Electronic | Reactivity, charge transfer interactions |

| Number of H-bond Donors/Acceptors | Structural | Hydrogen bonding potential |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. scispace.comnih.gov For this compound, if a biological target is known, docking studies can provide a detailed picture of its binding mode at the atomic level.

The process involves:

Preparation of Structures: The 3D structures of both the ligand (this compound) and the target protein are prepared. This may involve homology modeling if the experimental structure of the target is not available.

Docking Simulation: A docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within the binding site of the target.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. beilstein-journals.org

Docking studies can help to explain the observed SAR of a series of analogs and guide the design of new compounds with improved binding affinity. For instance, if a particular hydrogen bond is identified as being crucial for binding, new analogs can be designed to optimize this interaction.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture provided by docking. nih.govnih.gov An MD simulation of this compound bound to its target would involve simulating the movement of every atom in the system over time.

MD simulations can be used to:

Assess Binding Stability: By monitoring the trajectory of the ligand within the binding site, the stability of the docked pose can be evaluated.

Characterize Conformational Changes: MD simulations can reveal how the binding of the ligand induces conformational changes in the target protein, and vice versa.

Calculate Binding Free Energies: Advanced techniques, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

By providing a more realistic representation of the biological system, MD simulations can offer deeper insights into the SAR of this compound and its derivatives.

Impact of Systematic Structural Modifications on Chemical Behavior

Systematic structural modifications of this compound are essential for developing a comprehensive SAR. By making small, controlled changes to the molecule and observing the effect on its biological activity, a detailed understanding of the chemical features required for a desired effect can be built.

For example, a systematic study might involve:

Varying Substituents on the Benzene (B151609) Ring: A series of analogs could be synthesized with different substituents (e.g., -F, -Cl, -Br, -CH3, -OCH3) at various positions on the benzonitrile ring to probe the electronic and steric requirements of the binding site.

Modifying the Thiomorpholine Ring: Analogs with different substitutions on the thiomorpholine nitrogen, or with the sulfur atom in different oxidation states, could be prepared to investigate the role of this heterocycle in target recognition.

Altering the Linker: The length and flexibility of the methylene linker could be systematically varied to determine the optimal spatial relationship between the thiomorpholine and benzonitrile moieties.

The data from these systematic modifications can be used to build a robust SAR model, which can then be used to design new compounds with enhanced activity and improved properties.

Table 2: Hypothetical SAR Data for this compound Analogs

| Compound | R1 (Benzene Ring) | R2 (Thiomorpholine N) | Relative Activity |

| 1 | H | H | 1.0 |

| 2 | 4-Cl | H | 2.5 |

| 3 | 4-OCH3 | H | 0.8 |

| 4 | H | CH3 | 1.2 |

| 5 | H | C(O)CH3 | 0.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches and Catalyst Systems

The synthesis of N-arylmethyl- and N-heterocyclylmethyl-substituted compounds is a mature field of organic chemistry. Typically, the synthesis of 2-(Thiomorpholinomethyl)benzonitrile would be expected to proceed via the reaction of 2-(halomethyl)benzonitrile (e.g., 2-(bromomethyl)benzonitrile) with thiomorpholine (B91149). This nucleophilic substitution reaction is a standard method for forming carbon-nitrogen bonds.

Emerging research in this area often focuses on the development of more efficient and environmentally benign catalytic systems. For related aminomethylation reactions, novel catalysts could include:

Transition Metal Catalysts: Palladium, copper, or nickel-based catalysts are frequently employed to facilitate C-N cross-coupling reactions, potentially offering milder reaction conditions and broader substrate scope.

Photoredox Catalysis: Visible-light-mediated reactions represent a frontier in organic synthesis, allowing for transformations under ambient temperature and pressure, which could be applicable to the synthesis of benzonitrile (B105546) derivatives.

Enzymatic Catalysis: Biocatalysis offers high selectivity and sustainability, and enzymes such as transaminases could potentially be engineered for the synthesis of complex amines.

A hypothetical synthetic route and potential catalytic cycles are presented below, though it must be stressed that these have not been specifically reported for this compound.

| Reaction Step | Reagents and Conditions | Potential Catalyst System |

| Halogenation of 2-methylbenzonitrile | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, reflux | Not applicable (Radical reaction) |

| Nucleophilic substitution | Thiomorpholine, base (e.g., K2CO3), solvent (e.g., acetonitrile), heat | Phase-transfer catalyst (e.g., TBAB) |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insight

While no specific spectroscopic or computational studies for this compound are available, the characterization of such a molecule would rely on a standard suite of analytical techniques. Advanced methods could provide deeper insights into its structure and dynamics.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton and carbon signals, confirming the connectivity of the thiomorpholine and benzonitrile moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, providing further structural evidence.

Vibrational Spectroscopy (IR and Raman): These techniques would identify characteristic vibrational modes, such as the nitrile (C≡N) stretch, which is typically observed in the 2220-2240 cm⁻¹ region. sphinxsai.com

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. sphinxsai.com For a molecule like this compound, DFT could be used to:

Determine the preferred conformation of the thiomorpholine ring and its orientation relative to the benzonitrile group.

Calculate the NMR chemical shifts to aid in spectral assignment.

Predict the HOMO-LUMO energy gap, providing insights into its electronic transitions and potential reactivity. sphinxsai.com

A summary of expected spectroscopic data, based on the analysis of related structures, is provided in the table below.

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons of the benzonitrile ring, benzylic methylene (B1212753) protons, and protons of the thiomorpholine ring. |

| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon, the benzylic carbon, and carbons of the thiomorpholine ring. |

| IR Spectroscopy | Strong absorption band for the C≡N stretch around 2230 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₂H₁₄N₂S. |

Exploration of Uncharted Reactivity Pathways and Mechanistic Discoveries

The reactivity of this compound can be inferred from the known reactivity of its constituent functional groups. The benzonitrile moiety can undergo reactions at the nitrile group and on the aromatic ring. The thiomorpholine ring introduces a nucleophilic nitrogen and a sulfur atom that can be oxidized.

Potential Reactivity Pathways:

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Reactions at the Benzylic Position: The benzylic C-N bond could potentially be cleaved under certain conditions. The benzylic protons may exhibit some acidity and could be involved in deprotonation-substitution reactions.

Aromatic Ring Substitution: The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the thiomorpholinomethyl group is an activating, ortho-, para-directing group. The interplay of these two substituents would dictate the regioselectivity of any substitution reactions on the benzene (B151609) ring.

Thiomorpholine Ring Reactions: The nitrogen atom of the thiomorpholine ring retains some nucleophilicity and could react with electrophiles. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone.

Mechanistic studies of these potential reactions would likely involve kinetic analysis, isotopic labeling studies, and computational modeling to elucidate reaction pathways and transition states.

Potential Roles in Specialized Chemical Materials and Components

Given the lack of specific research, the potential applications of this compound in materials science are purely speculative and would be an area for future exploration. The presence of both a polar nitrile group and a flexible heterocyclic ring could impart interesting properties to materials.

General Research Applications:

Ligand in Coordination Chemistry: The nitrogen and sulfur atoms of the thiomorpholine moiety, as well as the nitrogen of the nitrile group, could potentially coordinate to metal ions. This could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Monomer for Polymer Synthesis: The benzonitrile group could potentially be polymerized or copolymerized to create polymers with specific thermal or electronic properties. The thiomorpholine group could influence the solubility and processing characteristics of such polymers.

Building Block for Functional Molecules: The compound could serve as a scaffold for the synthesis of more complex molecules with applications in areas such as organic electronics or sensing. The ability to modify both the benzonitrile and thiomorpholine parts of the molecule would provide a route to fine-tune its properties.

Further research would be required to synthesize and characterize this compound and to explore its properties and potential applications in any of these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。